Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine
Description
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine, systematically named N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine (CAS: Not explicitly listed; related CID: 43350785), is a secondary amine featuring a trifluoroethyl group and a methyl-substituted ethylamine backbone. Its molecular formula is C₅H₁₁F₃N₂, with a molecular weight of 156.16 g/mol .
Properties
Molecular Formula |
C7H15F3N2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N-ethyl-N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H15F3N2/c1-3-11-4-5-12(2)6-7(8,9)10/h11H,3-6H2,1-2H3 |
InChI Key |
MCWHROOYBHGKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(C)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethylamines .
Scientific Research Applications
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 188.21 g/mol. It features a trifluoroethyl group attached to a nitrogen atom, which enhances its chemical properties and biological activities. The presence of fluorine atoms contributes to its lipophilicity and stability, making it an interesting candidate for applications in medicinal chemistry and materials science.
Potential Applications
This compound has potential applications across various fields:
- Pharmaceuticals As a lead compound. The trifluoroethyl group enhances lipophilicity and membrane permeability, which may improve interaction with lipid membranes and proteins. Further studies are essential to elucidate the specific interactions at the molecular level and determine its therapeutic potential.
- Medicinal Chemistry It is valuable for research and industrial applications. It is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with a chlorinated group and an amino group attached to a trifluoroethyl moiety.
- Drug development The versatility of this compound makes it a valuable candidate for further exploration in drug development.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and mechanism of action with various biological targets. Initial findings suggest that the trifluoroethyl group enhances lipophilicity and membrane permeability, which may improve interaction with lipid membranes and proteins. Further studies are essential to elucidate the specific interactions at the molecular level and determine its therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Structural Features:
- SMILES :
CN(CCN)CC(F)(F)F - InChIKey :
WAHLRBYXWZUOOP-UHFFFAOYSA-N - Collision Cross-Section (CCS) : Predicted CCS values for its adducts range from 129.4 Ų ([M-H]⁻) to 139.1 Ų ([M+Na]+), indicating moderate polarity and size .
This compound is structurally characterized by a flexible ethylenediamine chain with a methyl group and a trifluoroethyl moiety attached to the central nitrogen. The trifluoroethyl group introduces strong electron-withdrawing effects, influencing reactivity and solubility.
Comparison with Structural Analogs
Ethyl({2-[ethyl(2,2,2-trifluoroethyl)amino]ethyl})amine
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)
- Molecular Formula : C₁₁H₁₄F₃N₂
- Key Difference : Incorporation of a 3-(trifluoromethyl)phenyl group instead of a trifluoroethyl chain.
- The trifluoromethyl group increases metabolic stability .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS 942938-39-8)
- Molecular Formula: C₁₀H₁₂F₃NO
- Key Difference : A trifluoroethoxy-phenyl group replaces the ethylenediamine backbone.
- Impact : The aromatic system and ether linkage confer distinct solubility and bioavailability profiles. Such compounds are often intermediates in agrochemicals (e.g., sulfonylurea herbicides) .
N-[2-Phényl-1-[2-(trifluorométhyl)phényl]éthyl]n-propylamine
- Molecular Formula : C₁₈H₁₉F₃N
- Key Difference : A bulky α,α-disubstituted amine with aryl groups.
- The trifluoromethyl group improves resistance to oxidative degradation .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
Steric vs. Electronic Trade-offs : Methyl substitution (vs. ethyl or aryl groups) balances steric bulk and electronic effects, optimizing interactions in receptor-binding assays .
Synthetic Accessibility: Similar compounds are synthesized via nucleophilic substitution (e.g., bromoethanol reactions) or reductive amination, with yields >85% in optimized protocols .
Biological Activity
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound characterized by its unique trifluoroethyl group and amine functionality. The molecular formula is C6H13F3N2, with a molecular weight of 188.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be influenced by the presence of fluorinated groups that enhance lipophilicity and stability.
The trifluoroethyl group contributes significantly to the compound's chemical properties, enhancing its interaction with biological membranes and proteins. These properties are crucial for its pharmacological applications, as they may affect binding affinity and reactivity with various biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity through several mechanisms:
- Binding Interactions : The compound can form hydrogen bonds and engage in electrostatic interactions with proteins. These interactions may modulate enzyme or receptor activity, suggesting potential therapeutic applications in pharmacology.
- Lipophilicity : The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its ability to permeate lipid membranes and interact with cellular targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in various biochemical pathways. This inhibition could lead to therapeutic effects in conditions such as cancer or infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:
- Antiviral Activity : A related compound demonstrated significant antiviral effects against influenza viruses, indicating that modifications in structure can yield compounds with enhanced biological activity. Such findings suggest that this compound might also exhibit similar properties .
- Cell Proliferation Inhibition : Studies on structurally similar compounds have shown potent inhibitory effects on cancer cell lines. For instance, certain derivatives displayed selective toxicity towards tumor cells while sparing normal cells, highlighting the therapeutic potential of compounds with similar structural motifs .
- Mechanistic Insights : Research into the mechanism of action for related compounds has revealed pathways involving apoptosis and cell cycle arrest in cancer models. These insights could guide further investigations into how this compound might affect cellular processes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C6H13F3N2 |
| Molecular Weight | 188.21 g/mol |
| Lipophilicity | Enhanced due to CF3 group |
| Potential Applications | Antiviral, anticancer |
| Biological Activity | Observations |
|---|---|
| Binding Affinity | Modulates enzyme activity |
| Enzyme Inhibition | Potential therapeutic target |
| Interaction with Proteins | Forms hydrogen bonds |
Q & A
Basic: What synthetic strategies are commonly employed to prepare Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine?
Answer:
The synthesis typically involves sequential alkylation of primary amines or reductive amination. For example:
- Step 1: Reacting ethylenediamine derivatives with methyl(2,2,2-trifluoroethyl)amine under basic conditions to introduce the trifluoroethyl group.
- Step 2: Ethylation via nucleophilic substitution using ethyl halides or ethyl acetate in polar aprotic solvents (e.g., DMF) .
- Purification: Liquid-liquid extraction with ethyl acetate and aqueous NaHCO₃ is commonly used to isolate the product .
Basic: How is the purity and structural integrity of this compound validated experimentally?
Answer:
- Analytical Techniques:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC: Reverse-phase chromatography with UV detection to assess purity (>95% threshold for research-grade compounds) .
Advanced: How can competing side reactions during alkylation of the amine group be mitigated?
Answer:
- Challenges: Over-alkylation or undesired nucleophilic attack on the trifluoroethyl group.
- Solutions:
- Use protecting groups (e.g., Boc for amines) to control reactivity .
- Optimize reaction stoichiometry (e.g., limiting excess alkylating agents) and monitor progress via TLC or in situ NMR .
- Employ mild bases (e.g., K₂CO₃) to minimize dehydrohalogenation .
Advanced: What methodologies resolve contradictions in spectroscopic data for fluorinated amines?
Answer:
Discrepancies in ¹⁹F NMR shifts or MS fragmentation patterns can arise due to solvent effects or impurities.
- Approaches:
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking: Screens interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
- QSAR Models: Correlates substituent effects (e.g., trifluoroethyl group electronegativity) with observed activity .
Basic: What safety protocols are critical when handling trifluoroethylamine derivatives?
Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact with corrosive amines .
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?
Answer:
- Process Optimization:
- Catalysis: Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
- Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity .
- Statistical Design (DoE): Identifies critical variables (e.g., temperature, solvent ratio) via factorial experiments .
Advanced: What strategies address low solubility of fluorinated amines in aqueous systems?
Answer:
- Co-Solvent Systems: Use DMSO/water or ethanol/water mixtures to enhance solubility .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonates) via post-synthetic modification .
- Surfactants: Employ non-ionic surfactants (e.g., Tween-80) for in vitro biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
